Derazantinib

Content Navigation

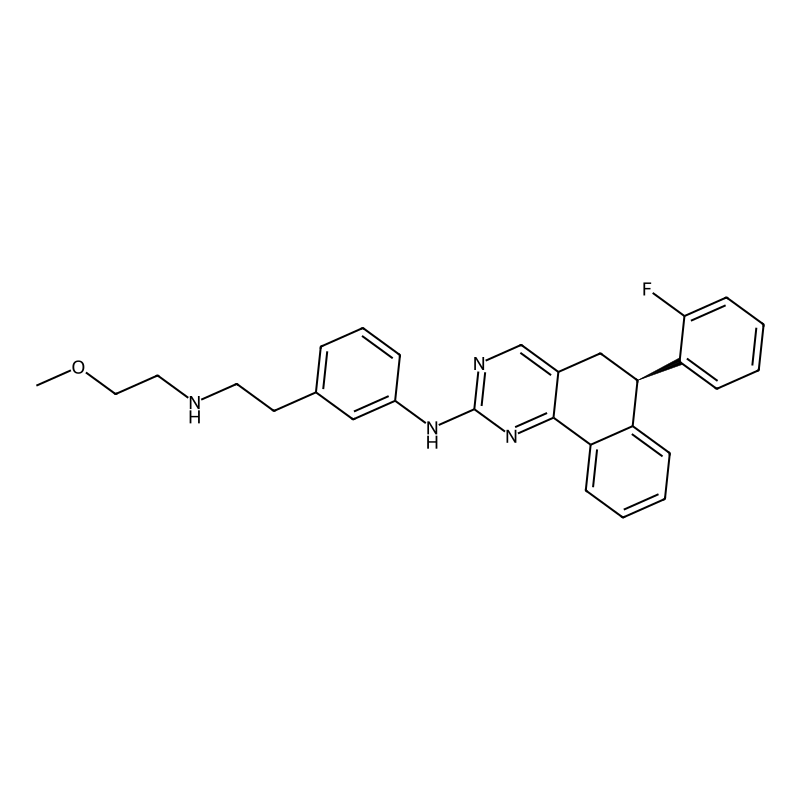

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Derazantinib mechanism of action FGFR inhibition

Preclinical Evidence & Validation

The rationale for using derazantinib in cancers with FGFR2 alterations is strongly supported by preclinical data. The following workflow summarizes the key experiments used to validate its mechanism of action.

Preclinical validation workflow for this compound.

Clinical Evidence and Key Data

The clinical efficacy of this compound has been primarily evaluated in patients with advanced, unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, a population with a high unmet medical need [1] [2].

A phase 1/2 study (NCT01752920) and the subsequent phase 2 FIDES-01 study (NCT03230318) demonstrated the following key efficacy outcomes, which are summarized in the table below [2] [3].

| Efficacy Endpoint | Cohort 1: FGFR2 Fusions | Cohort 2: FGFR2 Mutations/Amplifications |

|---|---|---|

| Overall Response Rate (ORR) | 22.3% [3] | 6.8% [3] |

| Disease Control Rate (DCR) | 75.7% [3] | 63.6% [3] |

| Median Progression-Free Survival (PFS) | 7.8 months [3] (5.7 months in earlier phase 1/2 [2]) | 8.3 months [3] |

| 6-Month PFS Rate | 53.9% [3] | 53.9% [3] |

| Median Overall Survival (OS) | 17.2 months [3] | 15.9 months [3] |

The safety profile of this compound is characterized by manageable on-target and class-effect toxicities [2] [3].

| Adverse Event | Incidence (All Grades) | Notes |

|---|---|---|

| Hyperphosphatemia | 75.9% [2] (35% [3] in larger study) | On-target, mechanism-based effect; managed with diet and phosphate binders [2]. |

| Fatigue/Asthenia | 69.0% [2] (33% [3] in larger study) | - |

| Increased AST/ALT | Common (Grade ≥3: 9-10% [3]) | Requires monitoring [3]. |

| Ocular Toxicity | 41.4% [2] (Dry eye: 24% [3]) | Includes dry eyes; requires ophthalmologic assessment for symptoms [2]. |

Resistance Mechanisms

Despite initial efficacy, the duration of response to this compound and other FGFR inhibitors is often limited by the emergence of acquired resistance [1]. A key documented mechanism is the development of secondary mutations in the FGFR2 kinase domain, which can interfere with drug binding [1] [2]. Research strategies to overcome this include the development of irreversible FGFR inhibitors (e.g., futibatinib) that may be less susceptible to such resistance mutations [1].

References

Derazantinib Pharmacokinetics & Metabolism at a Glance

| Aspect | Key Findings / Parameters | Model / Context |

|---|---|---|

| Analytical Method | Validated UPLC-MS/MS method for quantification in plasma [1] | Rat plasma |

| Key PK Parameters (Single Dose)| • Cmax: 1080 ng/mL • AUC0→t: 16,200 hng/mL • AUC0→∞: 16,700 hng/mL • t1/2: 27.8 hours • CLz/F: 1.80 L/h/kg [1] | Rats (30 mg/kg) | | Clinical Exposure | Steady-state exposure at 300 mg daily; dose-dependent PK [2] | Human patients (Phase 1/2 trial) | | Drug-Drug Interaction | No significant PK interaction with naringin [1] | Rat study (co-administered) | | Key Metabolic Pathway | Not fully elucidated in searched literature; specific enzymes not identified | N/A | | Brain Penetration | Low across all tested doses [2] | Preclinical mouse models |

Experimental Protocol: UPLC-MS/MS Bioanalysis

For researchers, a detailed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for determining derazantinib concentration in biological samples has been established and validated [1].

- Instrumentation: Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole tandem mass spectrometer [1].

- Chromatography:

- Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)

- Mobile Phase: 0.1% formic acid in water (aqueous) and acetonitrile (organic)

- Gradient Elution: 10% to 90% acetonitrile over 1.5 minutes

- Flow Rate: 0.30 mL/min

- Injection Volume: 2 μL

- Run Time: 2.0 minutes [1]

- Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Detection Mode: Selective Reaction Monitoring (SRM)

- This compound SRM transition: m/z 468.96 → 382.00 [1]

- Sample Preparation: Protein precipitation using acetonitrile as the precipitating agent is a common method for plasma samples in UPLC-MS/MS analysis, though the specific protocol was not detailed in the searched literature.

Pharmacodynamics and Mechanism of Action

This compound is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary anti-tumor activity is attributed to being a potent pan-FGFR inhibitor, with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1] [3] [2].

The diagram below illustrates its mechanism of action and downstream effects.

This targeted inhibition is particularly relevant in cancers with FGFR2 gene fusions, such as intrahepatic cholangiocarcinoma (iCCA), where it has shown preliminary antitumor activity [1] [3]. A key, on-target pharmacodynamic effect is dose-dependent hyperphosphatemia due to FGFR inhibition, which is used as a biomarker of biological activity [3].

Key Insights for Researchers

- Clinical Efficacy: In a phase 1/2 study of patients with advanced, unresectable iCCA with FGFR2 fusions, this compound demonstrated an overall response rate of 20.7% and a disease control rate of 82.8%, with a median progression-free survival of 5.7 months [3] [4].

- Drug-Drug Interactions: A study in rats indicated that co-administration with naringin did not cause significant changes in this compound's pharmacokinetic parameters, suggesting this combination may be administered without dose adjustment [1].

- Research Gaps: The available literature lacks detailed identification of the specific cytochrome P450 enzymes or other metabolic pathways responsible for this compound's metabolism in humans.

References

- 1. Lack of pharmacokinetic interaction between this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. The fibroblast growth factor receptor inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trial: NCT01752920 [mycancergenome.org]

Table 1: Summary of Derazantinib Preclinical Kinase Inhibition Profile

| Aspect | Key Preclinical Findings | Experimental Models & Citations |

|---|

| Primary Kinase Targets | FGFR1, FGFR2, FGFR3: Potent, ATP-competitive inhibitor. CSF1R: Equipotent inhibition compared to FGFR1-3. [1] [2] | Structural analyses and in-cell activity assays in isolated macrophages. [1] | | Additional Kinase Targets | RET, DDR2, VEGFR1, KIT: Inhibited at low nanomolar IC50 values (e.g., 3 nM for RET, 3.6 nM for DDR2). [3] | Biochemical kinase activity screens. [3] | | Mechanism of Action | Direct Antitumor: Inhibits proliferation in tumor cells with FGFR genetic aberrations. [1] Immunomodulation: CSF1R inhibition promotes repolarization of macrophages to M1-like phenotype, restoring T-cell activity. [3] [2] | Proliferation assays in urothelial cancer models; immunophenotyping of tumor microenvironment. [1] [3] | | Rationale for Combination with Immunotherapy | CSF1R inhibition increases repolarization to M1-type macrophages, creating a more tumoricidal immune environment and potentially enhancing the efficacy of PD-1/PD-L1 inhibitors. [1] [3] | Preclinical rationale supported by the design of the FIDES-02 clinical trial combining derazantinib with atezolizumab. [2] |

Detailed Experimental Protocols from Preclinical Studies

The key experiments that established this compound's profile involved both biochemical and cell-based assays.

- Biochemical Kinase Inhibition Assays: this compound was screened against a panel of purified kinase proteins to determine its half-maximal inhibitory concentration (IC50) for each target. These assays confirmed its potent, nanomolar-level activity against FGFR1-3, CSF1R, and other kinases like RET and DDR2 [3].

- In-Cell CSF1R Activity Assay: To confirm that biochemical inhibition translated to cellular activity, this compound was tested on isolated macrophages [1]. As macrophage survival and function are dependent on CSF1R signaling, the inhibitor's ability to block this pathway was demonstrated by a measurable functional outcome in these primary cells.

- Activity in Urothelial Cancer Models: Detailed drug activity screens were performed across a panel of urothelial cancer models with defined genetic backgrounds [1]. These experiments were crucial for verifying that this compound's antitumor efficacy in cells was linked to the presence of FGFR genetic aberrations, thereby identifying potential predictive biomarkers for patient selection.

Visualizing the Dual Mechanistic Pathway

The following diagram illustrates the core signaling pathways targeted by this compound and its proposed dual mechanism of action in the tumor microenvironment.

This compound inhibits both tumor cell-intrinsic FGFR signaling and immune-suppressive CSF1R signaling, potentially enhancing T-cell activity and immunotherapy.

Interpretation and Clinical Translation

The preclinical data provided a strong rationale for clinical development. The dual inhibition of FGFR and CSF1R suggested this compound could be particularly effective in FGFR-aberrant, immunologically "cold" tumors by simultaneously targeting the cancer cells and fostering a more permissive immune environment [1] [3].

This hypothesis was directly tested in the FIDES-02 (NCT04045613) phase 1b/2 clinical trial, which evaluated this compound both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in patients with metastatic urothelial cancer harboring FGFR genetic aberrations [2].

However, the clinical results were disappointing. The trial concluded that while the treatments were well-tolerated, they did not show sufficient efficacy to warrant further development in this cancer type [2]. The objective response rate for this compound monotherapy was only 8.2%, and the combination with atezolizumab did not yield significant improvement.

This highlights the challenge of translating compelling preclinical mechanisms into clinical success. The precise reasons for this disconnect (e.g., tumor heterogeneity, compensatory pathways, or insufficient target engagement in patients) would require further investigation.

References

Comprehensive Technical Guide: Derazantinib for FGFR2-Altered Cholangiocarcinoma

Introduction to FGFR2 Biology and Alterations in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical regulatory system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes including proliferation, differentiation, migration, and survival. The FGFR pathway activates several downstream signaling cascades, primarily the RAS-MAPK pathway, PI3K-AKT pathway, PLCγ pathway, and STAT pathway, which collectively drive fundamental cellular functions [1] [2].

In cancer, dysregulated FGFR signaling can occur through multiple mechanisms including gene fusions, rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2 fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in constitutively active chimeric proteins that drive oncogenic signaling independent of ligand binding, ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical variations, epidemiological factors, and detection methodologies [3].

FGFR Signaling Pathway: Molecular Mechanisms

Table 1: Core Components of the FGF/FGFR Signaling Pathway

| Component Type | Family Members | Key Functions | Characteristics |

|---|---|---|---|

| Secreted FGF Ligands | FGF1-18, 20-23 (22 canonical) | Broad-spectrum mitogens; regulate migration, proliferation, differentiation, survival | Classified as paracrine (FGF1-18) or endocrine (FGF19,21,23) subfamilies |

| FGFR Receptors | FGFR1, FGFR2, FGFR3, FGFR4 | Transmembrane tyrosine kinase receptors; dimerize upon ligand binding | Contain extracellular Ig-like domains, transmembrane domain, intracellular tyrosine kinase domain |

| Coreceptors | HSPGs (Syndecans, Glypicans), Klotho (α-Klotho, β-Klotho) | Enhance ligand-receptor binding specificity and affinity | HSPGs critical for paracrine FGFs; Klotho required for endocrine FGF signaling |

| Downstream Pathways | RAS/MAPK, PI3K/AKT, PLCγ, STAT | Transduce intracellular signals; regulate gene expression | Control fundamental cellular processes including proliferation and survival |

The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The alternative splicing in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG) coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that initiate downstream signaling cascades [1].

The FGFR signaling cascade is tightly regulated at multiple levels through ligand-receptor binding specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic alterations leads to constitutive FGFR activation, which drives oncogenesis through sustained proliferative signaling, resistance to cell death, and other hallmark cancer capabilities [1].

Figure 1: FGF/FGFR Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates ligand binding, receptor dimerization, downstream pathway activation, and the site of this compound inhibition.

This compound Pharmaceutical Profile

Mechanism of Action and Selectivity

This compound (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase inhibition profile with additional activity against colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor-2 (VEGFR2), suggesting a potentially differentiated mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic efficacy while modulating the tumor microenvironment through CSF1R inhibition.

The FGFR inhibitory profile of this compound demonstrates strong activity against all three FGFR receptors (FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from 5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.

Pharmacokinetics and Dosing

The recommended phase 2 dose of this compound established in clinical trials is 300 mg administered orally once daily in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase 1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of FGFR inhibition [4] [7].

Patients enrolled in this compound clinical trials typically have histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA, with documented FGFR2 gene fusions, mutations, or amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory parameters: hemoglobin ≥9.0 g/dL, absolute neutrophil count ≥1.5×10⁹/L, platelet count ≥75×10⁹/L, total bilirubin ≤2×ULN, AST and ALT ≤3×ULN (≤5×ULN for patients with liver metastases), and serum creatinine ≤1.5×ULN or creatinine clearance ≥30 mL/min [6].

Detection Methodologies for FGFR2 Alterations

Comparative Analytical Performance

Table 2: Detection Methodologies for FGFR2 Genetic Alterations

| Methodology | Detection Principle | Sensitivity | Specificity | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| RNA-based NGS | Sequencing of transcribed RNA to identify functional fusion transcripts | 95.2% (vs. FISH) | 98.5% (vs. FISH) | Identifies functional fusions with partner genes; detects novel fusion variants | Requires high-quality RNA; may miss non-functional rearrangements |

| Break-apart FISH | Fluorescent probes binding 5' and 3' regions of FGFR2 gene | 95.2% | 98.5% | Established methodology; does not require prior knowledge of partner genes | Does not identify specific partner genes; limited information on fusion functionality |

| DNA-based NGS | Sequencing of genomic DNA to identify structural variants | 71.4% | 99.5% | Detects various alteration types (fusions, mutations, amplifications); identifies breakpoints | May miss functional fusions due to complex rearrangements or large intronic regions |

| IHC/RT-PCR | Protein expression or targeted transcript amplification | Limited data | Limited data | Accessible for many laboratories; cost-effective | Limited sensitivity/specificity; numerous fusion partners challenge assay design |

A comprehensive comparative study analyzing 226 iCCA cases demonstrated that RNA-based NGS detected FGFR2 fusions/rearrangements in 9.7% of cases, while DNA-based NGS identified 7.1%, and break-apart FISH detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].

The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner genes located on chromosome 10. BICC1 represents the most common fusion partner, while the remaining partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners. Recent research has also identified non-canonical gene-intergenic FGFR2 fusions that can generate functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some detection approaches [8].

Clinical Validation and Implementation

For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed by the sponsor-designated central laboratory, a positive FISH test is required for eligibility. For non-central laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but central confirmation remains required. Patients without central confirmation of an FGFR2 fusion by the central FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation reflects the importance of assay standardization in targeted therapy development.

The break-apart FISH assay typically uses dual-color locus-specific probes that hybridize with neighboring 3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the FGFR2 gene. Specimens with ≥20% positive cells are typically considered positive, while those with ≤10% positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical detection.

Clinical Efficacy and Safety Data

Efficacy Outcomes in Clinical Trials

Table 3: Clinical Efficacy of this compound in FGFR2-Altered iCCA

| Efficacy Parameter | FGFR2 Fusion-Positive Population (N=29) | FGFR2 Mutation/Amplification Population (Cohort 2) | Notes |

|---|---|---|---|

| Overall Response Rate (ORR) | 20.7% | 1 confirmed CR, 1 unconfirmed PR (among 14 evaluable) | All responses were partial responses except as noted |

| Disease Control Rate (DCR) | 82.8% | 79% (11/14 patients) | Combination of CR, PR, and stable disease |

| Median Progression-Free Survival (PFS) | 5.7 months (95% CI: 4.04-9.2 months) | Not reached at interim analysis | Multiple patients remained on treatment at data cutoff |

| Treatment Duration | - | - | Some patients exhibited prolonged treatment duration |

| Prior Therapies | 27/29 patients had ≥1 prior systemic therapy | Mixed population with varied prior treatment exposure | Included both treatment-naive and pretreated patients |

In the phase 1/2 study of this compound in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29 patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least one prior systemic therapy and 2 being treatment-naive [7]. The objective response rate of 20.7% and disease control rate of 82.8% demonstrated meaningful clinical activity in this previously treated population. The estimated median progression-free survival of 5.7 months compares favorably with historical controls in the second-line setting, supporting the therapeutic potential of this compound in this molecularly selected population [7].

In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3 months [5]. The disease control rate of 79% in this population included one patient with confirmed complete response, one with unconfirmed partial response, and nine patients with stable disease as their best response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts supports the broad potential of this compound across diverse FGFR2 genetic aberrations in iCCA [5].

Safety and Tolerability Profile

The safety profile of this compound has been characterized as manageable and compares favorably with the broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all grades), with the most common being hyperphosphatemia (75.9%), asthenia/fatigue (69.0%), and eye toxicity (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary modifications and phosphate binders.

Grade ≥3 adverse events occurred in 27.6% of patients, with a notably lower incidence of hand-foot syndrome, stomatitis, retinal and nail toxicity compared to other FGFR inhibitors [4] [7]. This differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life, particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with this compound and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage potential retinal abnormalities early.

Clinical Development and Future Directions

The pivotal development program for this compound includes the FIDES-01 study (NCT03230318), which is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6] [5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and seeks to characterize the efficacy of this compound across the molecular spectrum of FGFR2-driven iCCA.

Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline results expected in the first half of 2022 [5]. The encouraging efficacy signals in both fusion-positive and mutation/amplification populations support the continued development of this compound as a potentially important therapeutic option for patients with FGFR2-altered iCCA.

Future research directions for this compound include exploration in other FGFR-driven malignancies beyond cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally, combination strategies with other targeted agents or immunotherapies represent a promising area of investigation, potentially leveraging the multi-kinase inhibition profile of this compound to address complementary pathways and overcome resistance mechanisms. The unique targeting of CSF1R suggests potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint inhibitors in appropriately selected populations [4].

Conclusion

References

- 1. FGF/FGFR signaling in health and disease [nature.com]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR2 fusion/rearrangement analysis in intrahepatic ... [link.springer.com]

- 4. This compound: an investigational drug for the treatment of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Positive Efficacy Seen With this compound in FGFR or... 2 Mutated [targetedonc.com]

- 6. A pivotal study of this compound in patients with inoperable... - Mayo Clinic [mayo.edu]

- 7. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [pubmed.ncbi.nlm.nih.gov]

- 8. Chimeric transcripts observed in non-canonical FGFR2 ... [sciencedirect.com]

Derazantinib in vitro kinase inhibition profile

Primary Kinase Targets and Inhibitory Profile

The table below summarizes the core kinase targets of Derazantinib and its potency, based on data from scientific literature and overviews of its pharmacological profile.

| Kinase Target | Inhibitory Activity (IC₅₀) | Biological Role & Therapeutic Context |

|---|---|---|

| FGFR1 [1] [2] | Potent inhibitor [2] | Part of the FGFR family; constitutively activated in some cancers (e.g., bladder cancer) [3]. |

| FGFR2 [1] [2] | Potent inhibitor [2] | A primary target; frequent gene fusions in intrahepatic Cholangiocarcinoma (iCCA) make it a key driver [4] [2]. |

| FGFR3 [1] [2] | Potent inhibitor [2] | Part of the FGFR family; its inhibition contributes to the "pan-FGFR" action [1]. |

| CSF1R | Similar potency as to FGFR2 [5] | Expressed on macrophages; inhibition reprograms tumor-associated macrophages, potentially enhancing anti-tumor immunity and synergizing with immunotherapy [5]. |

| RET [1] | IC₅₀ = 3 nM [1] | A kinase involved in cell signaling; one of this compound's secondary targets [1]. |

| DDR2 [1] | IC₅₀ = 3.6 nM [1] | Discoidin Domain Receptor Tyrosine Kinase 2; involved in cell adhesion and proliferation [1]. |

| VEGFR1 [1] | IC₅₀ = 11 nM [1] | Vascular Endothelial Growth Factor Receptor 1; role in angiogenesis [1]. |

| KIT [1] | IC₅₀ = 8.2 nM [1] | A receptor tyrosine kinase; mutations are found in gastrointestinal stromal tumors (GISTs) [1]. |

Experimental Protocols for Kinase Profiling

The quantitative data on this compound's kinase inhibition profile are typically generated through standardized biochemical kinase assays and cellular phosphorylation assays.

- Biochemical Kinase Assays: These experiments measure the direct inhibition of a purified kinase's enzymatic activity. A common method is the ATP-competitive assay, which quantifies a compound's ability to displace a fluorescently labeled ATP analog. The concentration that inhibits 50% of the kinase activity is reported as the IC₅₀ value [3] [2].

- Cellular Phosphorylation (pCSF1R) Assays: To confirm target engagement in a more physiologically relevant context, cellular assays are used. Researchers treat cell lines with this compound and then measure phosphorylation levels of downstream targets. For example, inhibition of pCSF1R has been demonstrated in macrophage cell lines like RAW264.7, confirming its potency against this target in a cellular environment [5].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a multi-targeted approach, simultaneously acting on both tumor cells and the surrounding tumor microenvironment. The following diagram illustrates these key mechanisms and signaling pathways.

This dual mechanism explains this compound's single-agent efficacy and its potential for combination therapy. By inhibiting FGFR, it directly attacks the proliferative and survival signals in cancer cells. Simultaneously, by blocking CSF1R, it modifies the tumor microenvironment to be more permissive to immune attack, providing a strong rationale for its combination with immune checkpoint inhibitors like atezolizumab [5].

Key Takeaways for Researchers

- Dual-Targeting Strategy is Central: this compound's efficacy, especially in FGFR2-altered intrahepatic Cholangiocarcinoma, stems from its direct anti-tumor action via FGFR inhibition [2].

- Polypharmacology for Overcoming Resistance: Its multi-kinase profile may help in overcoming or delaying the emergence of resistance, a common challenge with highly selective targeted therapies [6].

- Rationale for Combination Therapies: The confirmed CSF1R inhibition provides a strong, mechanistically grounded basis for combining this compound with PD-1/PD-L1 inhibitors, an area of active clinical investigation (e.g., FIDES-02 study, NCT04045613) [5] [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

- 3. A Fragment-based De novo Drug Designing Guided Virtual ... [sciencedirect.com]

- 4. Recent progress in emerging molecular targeted therapies for ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a fibroblast growth factor receptor inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. KUALA: a machine learning-driven framework for kinase ... [nature.com]

Derazantinib molecular targets FGFR1 FGFR2 FGFR3

Molecular Target Profile of Derazantinib

| Target | Primary Role & Relevance | Inhibition IC₅₀ (nM) [1] | Key Experimental Findings |

|---|---|---|---|

| FGFR1 | Tyrosine kinase receptor; implicated in cell proliferation/survival [2] [3]. | 4.5 nM | Inhibits phosphorylation in cell-based assays [1]. |

| FGFR2 | Primary target; driver in cancers like iCCA via fusions [4] [5]. | 1.8 nM | Potent tumor growth inhibition in FGFR2-driven xenograft models (e.g., SNU-16) [1] [5]. |

| FGFR3 | Tyrosine kinase receptor; common in urothelial carcinoma [2] [3]. | 4.35 nM | Inhibits phosphorylation in cell-based assays [1]. |

| FGFR4 | Tyrosine kinase receptor; role in bile acid metabolism, HCC [2] [6]. | 3.4 nM (Chondrocyte) | Shows lower potency in cellular phosphorylation assays (IC₅₀ >10 μM) [1]. |

| Other Targets (VEGFR2, CSF1R) | VEGFR2: Angiogenesis; CSF1R: Tumor microenvironment, immune suppression [4]. | Information missing | Contributes to anti-angiogenic and immunomodulatory effects, potentially differentiating its profile [4]. |

Mechanism of Action & Signaling Pathway

This compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. The diagram below illustrates this pathway and where this compound acts.

This compound inhibits FGFR signaling by competitively blocking ATP binding, preventing downstream pathway activation and subsequent cellular processes [4] [1] [7].

Key Experimental Evidence & Protocols

The following table outlines the core methodologies used to establish the efficacy and mechanism of this compound.

| Experimental Model | Key Protocol Details | Measured Outcomes & Significance |

|---|---|---|

| Kinase Activity Assay [1] | FGFR1/2 incubated with this compound (pre-incubation 30 min), ATP, and biotinylated-PYK2 substrate. Reaction stopped with EDTA. | IC₅₀ values: Quantified potent inhibition of FGFR1 (4.5 nM) and FGFR2 (1.8 nM), confirming direct kinase target engagement. |

| Cell Proliferation Assay [1] | FGFR-driven cancer cell lines (e.g., SNU-16) treated with this compound for 72 hours. Cell viability measured via MTS assay. | Anti-proliferative effect: Demonstrated dose-dependent inhibition of cell growth, confirming functional cellular activity. |

| In Vivo Xenograft Models [1] [5] | Mice with FGFR2-driven tumors (e.g., SNU-16, Ba/F3-FGFR2) administered this compound orally. Tumor volume monitored. | Tumor Growth Inhibition (TGI): Showed significant TGI (up to 83-96% in responsive models), validating efficacy in vivo [1] [5]. |

Clinical Relevance and Development Status

- Primary Indication: this compound has shown its most encouraging clinical results in advanced intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions, achieving an objective response rate of 20.7% and disease control rate of 82.8% in a phase 1/2 study [4] [5].

- Safety Profile: The drug's toxicity profile is generally manageable and characteristic of FGFR inhibitors, commonly including hyperphosphatemia, asthenia/fatigue, and ocular toxicity [5].

- Development Status: While development in urothelial carcinoma was discontinued due to insufficient efficacy [8], research continues in iCCA, underscoring that FGFR2 fusions represent the primary predictive biomarker for this compound response.

References

- 1. | ARQ-087 | FGFR Inhibitor | TargetMol this compound [targetmol.com]

- 2. Current progress in cancer treatment by targeting FGFR ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

- 4. : an investigational drug for the treatment of... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

- 6. FGF/FGFR signaling in health and disease [nature.com]

- 7. Signaling Pathway and Small-Molecule Drug Discovery of ... [frontiersin.org]

- 8. This compound alone and with atezolizumab in metastatic ... [pubmed.ncbi.nlm.nih.gov]

Derazantinib orphan drug designation iCCA

Mechanism of Action and Pharmacodynamics

Derazantinib is an orally bioavailable, ATP-competitive small-molecule inhibitor. Its primary mechanism of action involves potent and selective targeting of the Fibroblast Growth Factor Receptor (FGFR) family, a key signaling pathway in certain cancers [1] [2].

- Primary Target Profile: It functions as a pan-FGFR inhibitor with strong activity against FGFR1, FGFR2, and FGFR3 kinases [1]. The dysregulation of FGFR signaling, particularly FGFR2 gene fusions, is a recognized oncogenic driver in a significant subset of iCCA cases [2].

- Multi-Kinase Activity: Beyond the FGFR family, this compound inhibits several other kinases, including RET, DDR2, VEGFR1, and KIT, as well as the colony-stimulating factor 1 receptor (CSF1R) [1] [3]. Inhibition of CSF1R is thought to modulate the tumor microenvironment by affecting tumor-promoting macrophages [3].

- Preclinical Evidence: In FGFR2-driven xenograft models (including models with FGFR2 fusions and amplifications), this compound demonstrated potent inhibition of tumor growth, supporting its rationale for clinical development in iCCA [2].

The diagram below illustrates the primary molecular targets of this compound and its downstream effects on cancer cell processes.

This compound inhibits multiple kinase targets, leading to anti-tumor effects.

Clinical Trial Data and Efficacy

The clinical development of this compound for iCCA is supported by phase 1/2 and phase 2 studies, which demonstrate its efficacy in patients with advanced, previously treated disease harboring FGFR2 genetic alterations.

Key Clinical Studies and Efficacy Outcomes

| Trial Identifier | Phase | Patient Population | Key Efficacy Results | Primary Endpoint Met |

|---|

| NCT01752920 [1] [2] | 1/2 | 29 pts with unresectable iCCA & FGFR2 fusion | ORR: 20.7% DCR: 82.8% Median PFS: 5.7 months | N/A (Safety & Tolerability) | | FIDES-01 (NCT03230318) [1] [3] | 2 | 103 pts (Cohort 1) with iCCA & FGFR2 fusion | ORR: 20.4% DCR: 72.8% Median PFS: 6.6 months | Yes (Predefined ORR) |

ORR: Objective Response Rate; DCR: Disease Control Rate (PR + SD); PFS: Progression-Free Survival.

Safety Profile: The most common treatment-related adverse events across trials included hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, increased liver enzymes, nausea, dry mouth, and dry eye [2] [3]. The safety profile was generally manageable, with low rates of certain toxicities like nail disorders and stomatitis compared to other FGFR inhibitors [3].

Experimental Protocol Overview

For researchers designing preclinical or clinical studies, the methodology from key this compound trials serves as a useful reference.

- Patient Selection (Phase 1/2 Trial): The pivotal study enrolled adults with histologically confirmed, unresectable or metastatic iCCA. A key inclusion criterion was the presence of an FGFR2 gene fusion, confirmed by next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH), performed either locally or in a CLIA-certified central lab [2].

- Dosing Regimen: The recommended phase 2 dose (RP2D) was established at 300 mg, administered orally once daily in continuous 28-day cycles. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal. The protocol allowed for dose interruption and reduction to manage toxicities [2].

- Efficacy Assessment: Tumor response was evaluated radiologically according to RECIST 1.1 guidelines. Scans (CT or MRI) were performed at baseline and then approximately every 8 weeks. Assessments were reviewed by independent central radiologists in the FIDES-01 trial [2] [3].

- Pharmacodynamic Analysis: Exploratory biomarker work included serial blood collection to monitor soluble factors such as serum phosphate and plasma FGF19, FGF21, and FGF23 levels, measured using commercial ELISA kits. These serve as potential biomarkers for FGFR pathway engagement [2].

Development Context and Future Directions

This compound's development path reflects the evolving landscape of targeted therapy in iCCA.

- Regulatory Status: this compound has received Orphan Drug Designation from both the FDA and the European Medicines Agency for iCCA [4]. As of the latest information, it has not yet received full FDA approval. Other FGFR inhibitors, such as pemigatinib and infigratinib, have achieved FDA approval for this indication [5].

- Clinical Trial Landscape: The confirmatory FIDES-01 study is a pivotal, single-arm, phase II trial. While enrollment in the cohort for patients with FGFR2 fusions is complete, a second cohort for patients with FGFR2 mutations or amplifications was ongoing [1] [3].

- Combination Therapy Potential: Based on its unique kinase inhibition profile (including CSF1R), this compound has been investigated in combination with immune checkpoint inhibitors. However, the FIDES-02 study combining this compound with atezolizumab in metastatic urothelial cancer did not demonstrate sufficient efficacy to support further development in that setting [6].

- Addressing Drug Resistance: A key challenge with FGFR inhibitors is the development of acquired resistance. Research is focused on mechanisms such as secondary FGFR2 kinase domain mutations. This has spurred the development of next-generation inhibitors (e.g., futibatinib) and exploration of combination strategies to overcome resistance [5].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Beneficial in Patients with Intrahepatic ... [ccanewsonline.com]

- 4. Basilea to Develop ArQule's Cancer Candidate this compound ... [genengnews.com]

- 5. Progress in precision therapies for advanced ... [pmc.ncbi.nlm.nih.gov]

- 6. FIDES-02 Data Fail to Support the Development of ... [onclive.com]

Derazantinib preclinical activity ARQ 087 studies

Biochemical & Cellular Mechanisms of Action

Derazantinib directly targets the FGFR kinase family and disrupts critical downstream signaling pathways that drive cancer cell growth and survival.

| Aspect of Activity | Detailed Findings |

|---|

| Biochemical Kinase Profile | • FGFR2 IC₅₀: 1.8 nM [1] [2] [3] • FGFR1 & FGFR3 IC₅₀: 4.5 nM each [1] [2] [3] • Other Kinase Targets (IC₅₀): RET (3 nM), DDR2 (3.6 nM), CSF1R, VEGFR1 (11 nM), KIT (8.2 nM) [4]. | | Mechanism & Inhibition | • Mode: ATP-competitive, tight-binding inhibitor [1] [3]. • Key Effect: Inhibits FGFR2 auto-phosphorylation and activation [1] [2]. • Downstream Signaling Blockade: Suppresses phosphorylation of FRS2α, AKT, and ERK proteins [1] [2]. | | Cellular Anti-Proliferative Activity | • Effect: Potent anti-proliferative activity in cell lines with FGFR dysregulation (fusions, amplifications, mutations) [1] [2] [3]. • Mechanism: Induces G1 cell cycle arrest and subsequent apoptosis, particularly in cells with high FGFR2 protein levels [1] [2]. |

The following diagram illustrates the FGFR signaling pathway and the points where this compound exerts its inhibitory effect.

This compound inhibits FGFR activation and its downstream signaling pathways.

In Vivo Efficacy in Preclinical Models

This compound demonstrated significant tumor growth inhibition in xenograft models derived from FGFR2-altered cell lines.

| Model Characteristics | Experimental Findings |

|---|

| SNU-16 Xenograft Model (Gastric cancer model with FGFR2 amplification) [1] [2] | • Result: Oral administration of this compound led to significant dose-dependent tumor growth inhibition [1] [2]. • Mechanism: The anti-tumor effect correlated with sustained inhibition of FGFR2 phosphorylation in tumors [1]. | | NCI-H716 Xenograft Model (Colorectal cancer model with FGFR2 fusion) [1] [2] | • Result: this compound treatment resulted in significant tumor growth inhibition, confirming activity against FGFR2 gene fusions [1] [2]. |

Detailed Experimental Methodologies

For researchers seeking to replicate or understand the validity of these preclinical studies, here is a summary of the key experimental protocols.

| Experimental Area | Core Protocol Details |

|---|

| Biochemical Kinase Assay | • Technique: AlphaScreen technology [1] [3]. • Procedure: Recombinant FGFR kinases were incubated with a biotinylated peptide substrate (PYK2) and ATP. ARQ 087 was titrated in DMSO and pre-incubated with the enzyme for 30 minutes before reaction initiation. Detection used Streptavidin Donor and P-TYR-100 Acceptor beads [1] [3]. • Data Analysis: IC₅₀ values were determined, and Ki values were calculated using DynaFit software, accounting for tight-binding inhibition [1] [3]. | | Cell Proliferation Assay | • Cell Lines: Included SNU-16 (FGFR2 amp), NCI-H716 (FGFR2 fusion), and others [1] [2]. • Procedure: Cells were seeded in 96-well plates, treated with serial dilutions of ARQ 087 starting at 100 µM, and incubated for 72 hours [1] [3]. • Viability Readout: Cell viability was assessed using MTS reagent [3]. | | Western Blot Analysis | • Purpose: To analyze inhibition of FGFR signaling pathway components [1] [2]. • Targets: Phospho-FGFR2, phospho-FRS2α, phospho-AKT, and phospho-ERK [1] [2]. • Procedure: Standard methods using primary antibodies from Cell Signaling Technology and other suppliers [1] [3]. | | In Vivo Xenograft Studies | • Models: Female nude mice implanted with SNU-16 or NCI-H716 cancer cells [1] [2]. • Dosing: Once-daily oral administration of this compound or vehicle control after tumors reached a specified volume [1] [2]. • Endpoint: Tumor volume was measured regularly, and inhibition of FGFR2 phosphorylation in tumor lysates was confirmed at study end [1]. |

Translation to Clinical Research

The compelling preclinical data for this compound provided the foundation for its evaluation in human trials. A phase 1/2 clinical study (NCT01752920) in patients with advanced, FGFR2 fusion-positive intrahepatic cholangiocarcinoma who had progressed on chemotherapy demonstrated an objective response rate of 20.7% and a disease control rate of 82.8%, confirming the therapeutic potential predicted by the preclinical models [5] [6]. A pivotal phase 2 trial (FIDES-01, NCT03230318) is ongoing [5] [4].

References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting ... [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting ... [journals.plos.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

- 6. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [pubmed.ncbi.nlm.nih.gov]

FIDES-01 Trial Design and Patient Eligibility

Core Protocol Design

- Intervention: All eligible patients self-administered derazantinib 300 mg orally once daily until disease progression, unacceptable toxicity, or withdrawal [1].

- Treatment Cycles: Each cycle was 28 days [1].

- Primary Endpoints: The study had different primary endpoints for each cohort. For Cohort 1 (FGFR2 fusions), the primary endpoint was Objective Response Rate (ORR). For Cohort 2 (FGFR2 mutations/amplifications), the primary endpoint was Progression-Free Survival (PFS) [1] [2].

- Tumor Assessment: Tumor measurements were conducted using CT or MRI scans every 8 weeks for the first 6 months, and then every 12 weeks thereafter [1].

Key Patient Eligibility Criteria The following table summarizes the main inclusion criteria for participants in the FIDES-01 trial [1] [3]:

| Criteria Category | Description |

|---|---|

| Cancer Type | Locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) or combined hepatocellular-cholangiocarcinoma. |

| Genetic Alteration | Centrally confirmed FGFR2 fusions (Cohort 1) or FGFR2 mutations/amplifications (Cohort 2). |

| Prior Therapy | At least one prior line of chemotherapy. About half of the participants had received two or more prior lines [2]. |

| Performance Status | ECOG (Eastern Cooperative Oncology Group) performance status of 0 or 1. |

| Organ Function | Adequate hematological and other essential laboratory values. |

Key Efficacy and Safety Results

The efficacy results demonstrated clinical benefit in both cohorts, with particularly strong outcomes in patients with FGFR2 fusions.

Primary Efficacy Results from FIDES-01 [1] [2] [4]

| Efficacy Parameter | Cohort 1: FGFR2 Fusions (n=103) | Cohort 2: FGFR2 Mutations/Amplifications (n=44) |

|---|---|---|

| Objective Response Rate (ORR) | 22.3% (95% CI, 14.7%-31.6%) | 6.8% (95% CI, 1.4%-18.7%) |

| Disease Control Rate (DCR) | 75.7% (95% CI, 66.3%-83.6%) | 63.6% (95% CI, 47.8%-77.6%) |

| Median Progression-Free Survival (PFS) | 7.8 months (95% CI, 5.5-8.3) | 8.3 months (95% CI, 3.5-16.7) |

| 6-Month PFS Rate | 53.9% (95% CI, 42.8%-63.7%) | 53.9% (95% CI, 42.8%-63.7%) [1] |

| Median Overall Survival (OS) | 17.2 months (95% CI, 12.5-22.4) | 15.9 months (95% CI, 8.4-not estimable) |

| Median Duration of Response (DOR) | 6.4 months | 5.6 months |

Note: ORR includes complete and partial responses. DCR includes complete and partial responses plus stable disease. Confidence intervals (CI) are provided where available.

Safety Profile The safety population included 131 patients. This compound's safety profile was considered manageable [1] [3].

- Common Adverse Events (AEs): The most common AEs of any grade were hyperphosphatemia (35%/76% in different reports [1] [4]), fatigue/asthenia (33%), nausea (32%), dry mouth (27%), and dry eye (24%) [1].

- Grade 3+ AEs: 32-35% of patients experienced a grade 3 or higher adverse event. Common grade 3+ AEs included increased AST (10%) and ALT (9%) [1] [4].

- FGFR-Inhibitor Class Effects: The drug was associated with a low incidence of typical FGFR inhibitor toxicities, such as nail toxicities (7.5%), stomatitis (2.0%), retinal events (1.4%), and palmar-plantar erythrodysesthesia (hand-foot syndrome, 1.4%) [1].

FGFR2 Signaling Pathway and this compound Mechanism

This compound is an oral, investigational inhibitor that selectively targets FGFR1, FGFR2, and FGFR3 [1]. The FGFR signaling pathway plays a critical role in cell growth, survival, and differentiation. In approximately 15% of iCCA cases, the FGFR2 gene is altered, often through fusions with other genes [2]. This leads to a constitutively active FGFR2 fusion protein that drives uncontrolled cancer cell proliferation [1]. This compound works by competitively binding to the ATP-binding site of these FGFR kinases, thereby blocking the downstream signaling cascade that promotes tumor growth.

The diagram below illustrates this mechanism of action.

Detailed Experimental Methodology

For researchers seeking to replicate or build upon the biomarker and efficacy analyses from FIDES-01, the core methodologies are outlined below.

1. Patient Biomarker Identification and Screening

- Purpose: To identify and enroll patients with locally advanced or metastatic iCCA harboring specific FGFR2 genetic alterations.

- Procedure:

- Obtain tumor tissue samples from potential participants, typically from biopsies of the primary tumor or metastatic sites.

- Perform central testing and confirmation of FGFR2 status using one or both of the following methods [2] [3]:

- Fluorescence In Situ Hybridization (FISH): Used to detect gene fusions and amplifications. Labeled DNA probes bind to specific regions of the FGFR2 gene; abnormal probe signals indicate structural rearrangements.

- Next-Generation Sequencing (NGS): Used to detect gene fusions, rearrangements, and specific point mutations. This method involves sequencing the entire FGFR2 coding region to identify all classes of genomic alterations.

- Key Materials: Tumor tissue samples (FFPE blocks), FISH probes for FGFR2, NGS panels targeting the FGFR gene family.

2. Tumor Response Assessment per RECIST 1.1

- Purpose: To objectively evaluate the antitumor activity of this compound by measuring changes in tumor burden.

- Procedure:

- Baseline Imaging: Perform CT or MRI scans within 28 days before the start of treatment to document all target and non-target lesions.

- Follow-up Imaging: Schedule subsequent tumor assessments every 8 weeks for the first 6 months, then every 12 weeks thereafter until disease progression or treatment discontinuation [1].

- Image Analysis: All scans are reviewed by both the local investigator and an independent central radiology review committee to ensure consistency and minimize bias [1] [4].

- Response Categorization: Apply RECIST 1.1 criteria to categorize outcomes:

- Complete Response (CR): Disappearance of all target and non-target lesions.

- Partial Response (PR): ≥30% decrease in the sum of diameters of target lesions.

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

- Progressive Disease (PD): ≥20% increase in the sum of diameters of target lesions or appearance of new lesions.

- Key Materials: CT or MRI scanners, standardized imaging protocols.

Conclusion and Research Context

The FIDES-01 trial successfully met its primary endpoints, establishing this compound as a promising targeted therapy for patients with advanced, pre-treated iCCA and FGFR2 alterations [1] [4]. Its efficacy is most pronounced in the subset of patients with FGFR2 fusions, consistent with the broader class of FGFR inhibitors. The drug's manageable safety profile, with a notably lower incidence of some class-specific toxicities, suggests potential for differentiation [1] [5].

Further research is ongoing to explore this compound's utility in combination therapies, particularly with immune checkpoint inhibitors, as seen in the FIDES-02 trial (NCT04045613) for urothelial cancer [5].

Reference List

- OncLive - "this compound Demonstrates Promising Efficacy in Intrahepatic Cholangiocarcinoma" (2022). Accessed via onclive.com.

- Targeted Oncology - "Derzantinib Induces Responses in Patients With Advanced Intrahepatic Cholangiocarcinoma" (2021). Accessed via targetedonc.com.

- Oncology Practice Management - "Preliminary Results from the FIDES-01 Trial: this compound as a Second-Line Treatment for iCCA with FGFR2 Alterations" (2022). Accessed via oncpracticemanagement.com.

- Cancer Research UK - "A study looking at this compound for bile duct cancer (FIDES-01)" (2024). Accessed via cancerresearchuk.org.

- CCA News - "this compound in Patients with Intrahepatic Cholangiocarcinoma and FGFR2 Mutations or Amplifications: The FIDES-01 Study" (2022). Accessed via ccanewsonline.com.

- CCA News - "Efficacy and Safety of this compound in Patients with Previously Treated iCCA with an FGFR2 Fusion or Rearrangement: The FIDES-01 Study" (2021). Accessed via ccanewsonline.com.

References

- 1. This compound Demonstrates Promising Efficacy in ... [onclive.com]

- 2. Preliminary Results from the FIDES-01 Trial: this compound ... [oncpracticemanagement.com]

- 3. This compound in Patients with Intrahepatic ... [ccanewsonline.com]

- 4. Efficacy and Safety of this compound in Patients with ... [ccanewsonline.com]

- 5. Derzantinib Induces Responses in Patients With Advanced ... [targetedonc.com]

Derazantinib dosing regimen 300 mg once daily

Clinical Evidence and Efficacy Data

The 300 mg QD regimen demonstrates consistent antitumor activity across clinical trials, primarily in patients with advanced FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA) who have progressed after prior therapy.

Table 2: Efficacy Outcomes from Clinical Trials

| Trial Identifier/Name | Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |

|---|---|---|---|---|---|

| NCT01752920 [1] | 1/2 | Advanced iCCA with FGFR2 fusions (N=29) | 20.7% | 82.8% | 5.7 months |

| FIDES-01 (Cohort 1) [2] | 2 | Advanced iCCA with FGFR2 fusions (N=103) | 21.4% | 74.8% | 7.8 months |

| FIDES-01 (Cohort 2) [3] | 2 | Advanced iCCA with FGFR2 mutations/amplifications (N=23) | 8.7% | 74.0% | 7.3 months |

Patient Management and Safety

Derazantinib has a manageable safety profile, with certain adverse events requiring proactive monitoring and potential dose modification.

Common Adverse Events (AEs)

- Very Common (≥30%): Hyperphosphatemia (75.9%), asthenia/fatigue (69.0%) [1]

- Common (≥10%): Increased liver enzymes, nausea, dry mouth, dry eye, diarrhea, dysgeusia (altered taste) [4]

- Low Incidence (<10%): Nail toxicities (6%), stomatitis (2%), hand-foot syndrome (2%), retinal side effects (2%) [2] [3] [4]

Dose Modification Guidelines Dose interruption and reduction are used to manage adverse events. The protocol allows for a maximum of two dose reductions [1]:

- First reduction: From 300 mg to 200 mg once daily

- Second reduction: From 200 mg to 100 mg once daily

Critical Monitoring Parameters

- Serum Phosphate: Hyperphosphatemia is an on-target effect; monitor regularly and manage with dietary changes or phosphate-lowering agents [1].

- Ocular Toxicity: Schedule regular ophthalmologic examinations to monitor for retinopathy or other corneal/retinal disorders [5].

- Hepatotoxicity: Monitor liver function tests (ALT, AST) [4].

Experimental Protocol for Preclinical Research

Preclinical studies demonstrate this compound's activity in inhibiting keloid fibroblast (KF) bioactivity, suggesting potential therapeutic applications beyond oncology [6].

Table 3: In Vitro Assay Protocol for Keloid Fibroblasts

| Assay Component | Detailed Methodology |

|---|---|

| Cell Culture | Isolate human KFs from keloid tissue samples. Culture in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Use passages 3-6 for experiments. [6] |

| Drug Preparation | Reconstitute this compound in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. For treatment, dilute directly in culture medium to desired concentrations (e.g., 0.16 - 5 µmol/L), ensuring the final DMSO concentration is <0.1%. [6] |

| Viability (CCK-8) | Seed KFs at 1.0 x 10³ cells/well in 96-well plates. Treat with this compound for desired duration. Add 10 µL of CCK-8 reagent to 100 µL medium per well. Incubate for 3 hours at 37°C. Measure optical density at 450 nm. [6] |

| Migration (Scratch) | Seed KFs at 1.0 x 10⁴ cells/well in 6-well plates. Create a scratch/wound once cells are confluent. Treat with this compound and monitor wound closure over time. [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and the experimental workflow for preclinical assays, created using Graphviz DOT language.

Key Considerations for Clinical Development

- Patient Selection: The primary efficacy in iCCA is linked to FGFR2 alterations. Enrollment in the FIDES-01 trial required central confirmation of FGFR2 fusions (Cohort 1) or mutations/amplifications (Cohort 2) via NGS or FISH [5] [3] [1].

- Combination Therapy Potential: this compound is under investigation in combination with immune checkpoint inhibitors (e.g., atezolizumab) in other solid tumors, based on its additional inhibition of CSF1R, which may modulate the tumor microenvironment [2].

- Ongoing Trials: The pivotal Phase 2 FIDES-01 study (NCT03230318) is ongoing, and the FIDES-02 study (NCT04045613) is evaluating this compound in urothelial cancer [2].

References

- 1. This compound (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

- 2. This compound Continues to Elicit Encouraging Responses ... [onclive.com]

- 3. This compound in Patients with Intrahepatic ... [ccanewsonline.com]

- 4. Derzantinib Induces Responses in Patients With Advanced ... [targetedonc.com]

- 5. A pivotal study of this compound in patients with inoperable ... [mayo.edu]

- 6. This compound Inhibits the Bioactivity of Keloid Fibroblasts ... [pmc.ncbi.nlm.nih.gov]

Derazantinib combination therapy atezolizumab UC

Proposed Mechanisms of Action and Synergy

The combination of Derazantinib and Atezolizumab represents a rational multi-targeted approach based on converging biological pathways.

- This compound's Dual Antitumor Activity: this compound is an oral, ATP-competitive, multi-kinase inhibitor with strong pan-FGFR (FGFR1-3) activity. It also potently inhibits Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMs). Inhibition of CSF1R is known to cause repolarization of immunosuppressive M2-type TAMs towards the M1 phenotype, which can help restore T cell activity within the tumor microenvironment (TME) [1].

- Atezolizumab's Role in Reversing Immune Suppression: Atezolizumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). It blocks the interaction between PD-L1 on tumor or antigen-presenting cells and PD-1 on T cells, thereby reversing T cell inhibition and restoring the antitumor immune response [2] [3].

- Theoretical Synergistic Effect: By inhibiting CSF1R, this compound can remodel the TME, reducing immune suppression and potentially making the tumor more vulnerable to the immune reactivation driven by Atezolizumab [1]. This combination targets both the tumor cell (via FGFR inhibition) and its protective microenvironment (via CSF1R inhibition and immune checkpoint blockade).

Preclinical and Clinical Evidence

The rationale for this combination is supported by preclinical data and is currently under investigation in a clinical trial.

- Preclinical Justification: The FIDES-02 trial is explicitly testing the hypothesis that this compound's CSF1R inhibition can enhance the activity of immune checkpoint inhibitors like Atezolizumab [1]. Preclinical studies in zebrafish models have also confirmed that this compound has activity on vascular development, indicating its multi-kinase effects are biologically relevant in vivo [4].

- Clinical Trial Framework: The FIDES-02 (NCT04045613) study is a Phase Ib/II trial designed to evaluate the safety and efficacy of this compound in combination with Atezolizumab in patients with FGFR-altered metastatic Urothelial Carcinoma [1]. This trial will provide critical data on the feasibility and potential benefit of this combination strategy.

Proposed Experimental Protocol for In Vivo Efficacy

This protocol outlines a standard preclinical study to validate the combination's efficacy in a mouse model, which could serve as a foundation for further clinical development.

- Objective: To evaluate the antitumor efficacy and immunomodulatory effects of this compound alone and in combination with Atezolizumab in a mouse xenograft model of FGFR-altered UC.

- Materials:

- Cell Line: A patient-derived or human FGFR-altered UC cell line.

- Animals: Immunocompromised mice (e.g., NSG) or humanized mouse models.

- Drugs: this compound (formulated for oral gavage), Atezolizumab (formulated for intraperitoneal injection).

- Methods:

- Tumor Inoculation: Subcutaneously inject UC cells into mice.

- Grouping and Dosing: Randomize mice into four groups once tumors reach ~100 mm³:

- Group 1 (Vehicle Control)

- Group 2 (Atezolizumab monotherapy): 10 mg/kg, i.p., twice weekly.

- Group 3 (this compound monotherapy): 75 mg/kg, p.o., daily.

- Group 4 (Combination therapy): Doses as in Groups 2 and 3.

- Tumor Monitoring: Measure tumor volumes and body weights 2-3 times weekly.

- Endpoint Analysis: After 4-6 weeks, harvest tumors for analysis:

- Immunohistochemistry (IHC)/Flow Cytometry: Analyze immune cell infiltration (CD8+ T cells, FoxP3+ Tregs, F4/80+ macrophages).

- Phospho-Protein Analysis: Assess FGFR and MAPK pathway inhibition (p-FRS2, p-ERK).

Anticipated Data Output and Analysis

You can structure and analyze the results from the in vivo experiment using the following key metrics.

| Parameter | Vehicle Control | Atezolizumab | This compound | Combination |

|---|---|---|---|---|

| Final Tumor Volume (mm³) | To be measured | To be measured | To be measured | To be measured |

| Tumor Growth Inhibition (%) | -- | Calculated | Calculated | Calculated |

| CD8+ T cell Infiltration | To be measured | To be measured | To be measured | To be measured |

| M2/M1 Macrophage Ratio | To be measured | To be measured | To be measured | To be measured |

| p-ERK/ERK Ratio | To be measured | To be measured | To be measured | To be measured |

Safety and Toxicity Monitoring Protocol

Combining targeted therapy with immunotherapy requires careful safety monitoring due to the potential for overlapping or novel toxicities.

- Common Toxicities of Monotherapies:

- This compound: On-target toxicities may include hyperphosphatemia (FGFR1 inhibition) and ocular toxicity [5]. As a multi-kinase inhibitor, off-target effects are also possible.

- Atezolizumab: Immune-related adverse events (irAEs) can affect any organ, with pulmonary toxicity (pneumonitis) being a notable concern [2].

- Recommended Monitoring:

- Clinical Observations: Daily for signs of distress.

- Body Weight and Food Consumption: Recorded twice weekly.

- Clinical Pathology: Serum chemistry (including phosphate levels) and hematology weekly.

- Ophthalmic Examinations: Pre-dose and at study end.

- Cytokine Storm Assessment: Monitor serum cytokines if signs of systemic inflammation appear.

- Adverse Event Management: Pre-establish dose reduction guidelines for this compound and follow established protocols for managing irAEs for Atezolizumab, which may include corticosteroids [2].

Challenges and Future Directions

Several challenges and research questions remain to be addressed for the successful development of this combination.

- Biomarker Development: Identifying predictive biomarkers is crucial. While FGFR alterations are the patient selection criterion for this compound, biomarkers for the immunotherapy component (e.g., PD-L1 status, tumor mutational burden, TME immune cell composition) need to be evaluated in the context of this combination [3].

- Mechanisms of Resistance: Potential resistance mechanisms to monitor include acquired secondary mutations in FGFR2 and upregulation of alternative immune checkpoints or resistance pathways, such as TGF-β signaling [6] [5].

- Dosing Schedule Optimization: The sequence and scheduling of the combination (concurrent vs. staggered) may impact both efficacy and toxicity, requiring further investigation [3].

Diagram: Mechanism of Combination Therapy

Below is a DOT language script that illustrates the proposed mechanism of action for the this compound and Atezolizumab combination.

Conclusion

The combination of This compound and Atezolizumab represents a promising, mechanistically-driven strategy for treating FGFR-altered urothelial carcinoma. By simultaneously targeting oncogenic driver pathways and the immunosuppressive tumor microenvironment, this approach aims to overcome the limitations of monotherapies. The ongoing FIDES-02 clinical trial will be crucial in validating this hypothesis and determining the therapeutic potential of this combination for patients.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Atezolizumab Monotherapy for Non-small Cell Lung Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. The combination of immune checkpoint inhibitors and ... [nature.com]

- 4. Probing the Effects of the FGFR-Inhibitor this compound on ... [pmc.ncbi.nlm.nih.gov]

- 5. EGFR inhibition potentiates FGFR inhibitor therapy and ... [pmc.ncbi.nlm.nih.gov]

- 6. New dimensions of PD-1/PD-L1 inhibitor combination ... [pmc.ncbi.nlm.nih.gov]

Derazantinib Phase 2 Study in Intrahepatic Cholangiocarcinoma (iCCA): Comprehensive Protocol and Application Guide

Introduction and Mechanism of Action

Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally poor, with a median overall survival of less than 12 months following first-line chemotherapy. The identification of actionable molecular alterations in iCCA has revolutionized treatment approaches, with FGFR2 genetic alterations representing one of the most promising therapeutic targets. These alterations occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally associated with a more favorable prognosis compared to FGFR2 wild-type tumors.

Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor with potent pan-FGFR activity, particularly strong against FGFR1, FGFR2, and FGFR3 kinases. Beyond its primary FGFR targeting, this compound also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT, though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical development perspective, this compound has shown preliminary antitumor activity in patients with unresectable or metastatic FGFR2 fusion-positive iCCA, leading to its evaluation in subsequent clinical trials.

FIDES-01 Phase 2 Trial Design

Study Overview and Objectives

The FIDES-01 trial (NCT03230318) was a phase 2, open-label, single-arm study designed to evaluate the efficacy and safety of this compound as a second-line therapy in patients with inoperable or advanced iCCA harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the significant unmet medical need for effective treatments in patients who had progressed on first-line chemotherapy, as there is no proven standard of care in this setting. The study was structured with two distinct molecular cohorts to comprehensively evaluate this compound's activity across different types of FGFR2 alterations, acknowledging the potential variability in treatment response based on the specific nature of the genetic aberration.

The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being addressed for each population. For patients with FGFR2 fusions, the primary endpoint was objective response rate (ORR) as assessed by central radiology review, aiming to confirm the tumor shrinkage capability of this compound in this molecularly defined population. For patients with FGFR2 mutations or amplifications, the primary endpoint was progression-free survival (PFS), recognizing the need to evaluate clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.

Patient Population and Treatment Regimen

Table 1: Key Eligibility Criteria for FIDES-01 Trial

| Category | Inclusion Criteria | Exclusion Criteria |

|---|---|---|

| Diagnosis | Histologically confirmed unresectable or metastatic iCCA | Combined hepatocellular-cholangiocarcinoma |

| Molecular Status | FGFR2 fusions, mutations, or amplifications confirmed by FISH or NGS | Presence of other driver mutations (e.g., IDH1) |

| Prior Therapy | ≥1 previous line of chemotherapy for advanced disease | Prior treatment with selective FGFR inhibitors |

| Performance Status | ECOG performance status of 0 or 1 | ECOG ≥2 |

| Organ Function | Adequate hematological, hepatic, and renal function | Uncontrolled hyperphosphatemia |

The trial enrolled a total of 143 patients across both cohorts, with 103 patients in the FGFR2 fusion cohort and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59 years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal malignancies. Approximately half of the participants had received ≥2 previous lines of therapy, indicating a heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].

All eligible patients received This compound 300 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment, the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD) were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.

Assessment Methods and Endpoints

Tumor response assessments were conducted using computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks thereafter until disease progression [5]. Responses were evaluated according to RECIST version 1.1 criteria, with all responses confirmed by central radiology review to minimize assessment bias in this open-label study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the proportion achieving CR, PR, or stable disease (SD).

Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory parameters (hematology and clinical biochemistry). AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.03, with the exception of hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial measurements of serum phosphate and plasma FGF19, FGF21, and FGF23 levels to evaluate pharmacodynamic effects of this compound on FGFR pathway inhibition [6].

Efficacy and Safety Results

Clinical Efficacy Outcomes

Table 2: Efficacy Results from FIDES-01 Phase 2 Trial

| Parameter | FGFR2 Fusion Cohort (n=103) | FGFR2 Mutation/Amplification Cohort (n=44) |

|---|---|---|

| Objective Response Rate (ORR) | 21.4% [3] to 22.3% [5] | 6.5% [3] to 6.8% [5] |

| Disease Control Rate (DCR) | 75.7% (95% CI: 66.3-83.6) [3] | 58.1% (95% CI: 39.1-75.5) [3] |

| Median Progression-Free Survival (PFS) | 7.8 [5] to 8.0 months [3] (95% CI: 5.5-8.3) | 8.3 months (95% CI: 1.9-16.7) [3] |

| 6-Month PFS Rate | 53.9% (95% CI: 42.8%-63.7%) [5] | 53.9% (95% CI: 42.8%-63.7%) [5] |

| 12-Month PFS Rate | 18.8% (95% CI: 10.1-29.5) [5] | 44.5% (95% CI: 20.4%-66.1%) [5] |

| Median Overall Survival (OS) | 17.2 months (95% CI: 12.5-22.4) [3] | 15.9 months (95% CI: 8.4-not estimable) [3] |

The efficacy data from the FIDES-01 trial demonstrated meaningful clinical benefit across both cohorts, with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3] represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting. The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-9 months observed in second-line iCCA studies.

The response characteristics revealed that no patients in the fusion cohort achieved a complete response, while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria achieved a complete response [5]. Stable disease was the most common best overall response, observed in 53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating sustained tumor control in responding patients. The disparity in ORR between the fusion and mutation/amplification cohorts (21.4% vs 6.5%) suggests that FGFR2 fusions may be more sensitive to this compound inhibition compared to other FGFR2 alteration types, highlighting the importance of precise molecular characterization for optimal patient selection.

Safety and Tolerability Profile

Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)

| Adverse Event | Incidence (%) | Grade ≥3 Incidence | Management Strategies |

|---|---|---|---|

| Hyperphosphatemia | 35-37% [5] [3] | Not specified | Phosphate binders, dietary modification |

| Fatigue/Asthenia | 33-34% [5] [3] | Not specified | Dose modification, supportive care |

| Nausea | 30-32% [5] [3] | Not specified | Antiemetics, taking with food |

| Transaminase elevations | 29% [3] | 9-10% [5] | Dose interruption/reduction, monitoring |

| Dry Mouth | 27% [5] [3] | Not specified | Sugar-free gum, saliva substitutes |

| Dry Eye | 23-24% [5] [3] | Not specified | Artificial tears, ophthalmologic evaluation |